molecular formula C13H22N2O3 B592205 tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1158749-94-0

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B592205
CAS No.: 1158749-94-0
M. Wt: 254.33
InChI Key: MHBGZEDGKJRVPB-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C₁₃H₂₂N₂O₃ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction is usually carried out under an inert atmosphere with the addition of an acid catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound can act as a catalyst in certain organic reactions.

    Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique structure and reactivity.

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:

Biological Activity

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H22_{22}N2_{2}O3_{3}
  • CAS Number : 1158749-94-0
  • Molecular Weight : 254.33 g/mol
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer therapy, neuroprotection, and as a potential biocide.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
  • Structure–Activity Relationship : The spirocyclic structure enhances interaction with protein binding sites, suggesting that three-dimensional structures may improve efficacy against tumors .
  • Inhibition of IKKb : The compound has demonstrated superior IKKb inhibitory properties compared to known drugs, impacting NF-kB signaling pathways crucial for cancer progression .

Neuroprotective Effects

The compound's potential in neurodegenerative diseases has also been explored:

  • Cholinesterase Inhibition : It shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease therapy .
  • Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, contributing to its neuroprotective effects .

Biocidal Activity

The compound's structure allows it to exhibit biocidal properties:

  • Fungal Inhibition : It has been reported to inhibit chitin synthase, thereby suppressing the growth of various fungal strains such as Candida albicans and Aspergillus fumigatus .

Data Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in FaDu cells
IKKb inhibition
NeuroprotectionAChE and BuChE inhibition
Antioxidant properties
BiocidalInhibits chitin synthase

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • A study evaluated the compound against various cancer cell lines, showing significant cytotoxicity and apoptosis induction.
    • Results indicated that the compound outperformed standard chemotherapy agents in specific models.
  • Neuroprotective Study :
    • Another investigation focused on its ability to inhibit cholinesterases in neuronal cultures.
    • The findings suggested enhanced cognitive function in animal models treated with the compound.
  • Fungal Growth Inhibition :
    • Research demonstrated the compound's effectiveness against fungal pathogens in vitro.
    • This study highlighted its potential use as an antifungal agent in agricultural applications.

Properties

IUPAC Name

tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(7-9-15)5-4-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGZEDGKJRVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745368
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-94-0
Record name 1,1-Dimethylethyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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